

2-Hydroxy-4-(trifluoromethyl)quinoline chemical structure and IUPAC name

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Compound of Interest

Compound Name: 2-Hydroxy-4-(trifluoromethyl)quinoline

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An In-depth Technical Guide to 2-Hydroxy-4-(trifluoromethyl)quinoline

This technical guide provides a comprehensive overview of **2-Hydroxy-4-(trifluoromethyl)quinoline**, a fluorinated quinoline derivative of significant interest in medicinal chemistry and materials science. This document details its chemical structure, nomenclature, physicochemical properties, and established experimental protocols for its synthesis.

Chemical Structure and IUPAC Name

2-Hydroxy-4-(trifluoromethyl)quinoline is a heterocyclic aromatic compound belonging to the quinoline family.^[1] Its structure is characterized by a quinoline core substituted with a hydroxyl (-OH) group at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position.

A critical feature of this molecule is its existence in tautomeric equilibrium with its more stable keto form, 4-(trifluoromethyl)quinolin-2(1H)-one. This equilibrium is a common characteristic of 2-hydroxyquinolines.

- IUPAC Name (Enol Form): 4-(Trifluoromethyl)quinolin-2-ol
- IUPAC Name (Keto Form): 4-(Trifluoromethyl)quinolin-2(1H)-one
- Common Synonyms: 4-(trifluoromethyl)-2(1H)-quinolinone
- CAS Number: 25199-84-2^{[1][2]}

Physicochemical Properties

The introduction of the trifluoromethyl group significantly influences the compound's properties, making it a valuable intermediate in the synthesis of bioactive molecules and organofluorine compounds.[1]

Property	Data	Reference
Molecular Formula	C ₁₀ H ₆ F ₃ NO	
Molecular Weight	213.16 g/mol	
Appearance	White solid	[2]
Purity	≥ 95%	
Storage Temperature	Room temperature, sealed in dry conditions	

Experimental Protocols: Synthesis

The synthesis of **2-Hydroxy-4-(trifluoromethyl)quinoline** can be achieved via the condensation of an aniline with a β -ketoester followed by cyclization. The following protocol provides a detailed methodology.

Protocol: Synthesis from Aniline and Ethyl-4,4,4-trifluoroacetate[3]

This two-step procedure involves an initial condensation reaction followed by an acid-catalyzed intramolecular cyclization.

Step 1: Condensation

- Apparatus Setup: Equip a 1 L round-bottom flask with a reflux condenser.
- Reagents:
 - Aniline: 25.60 g

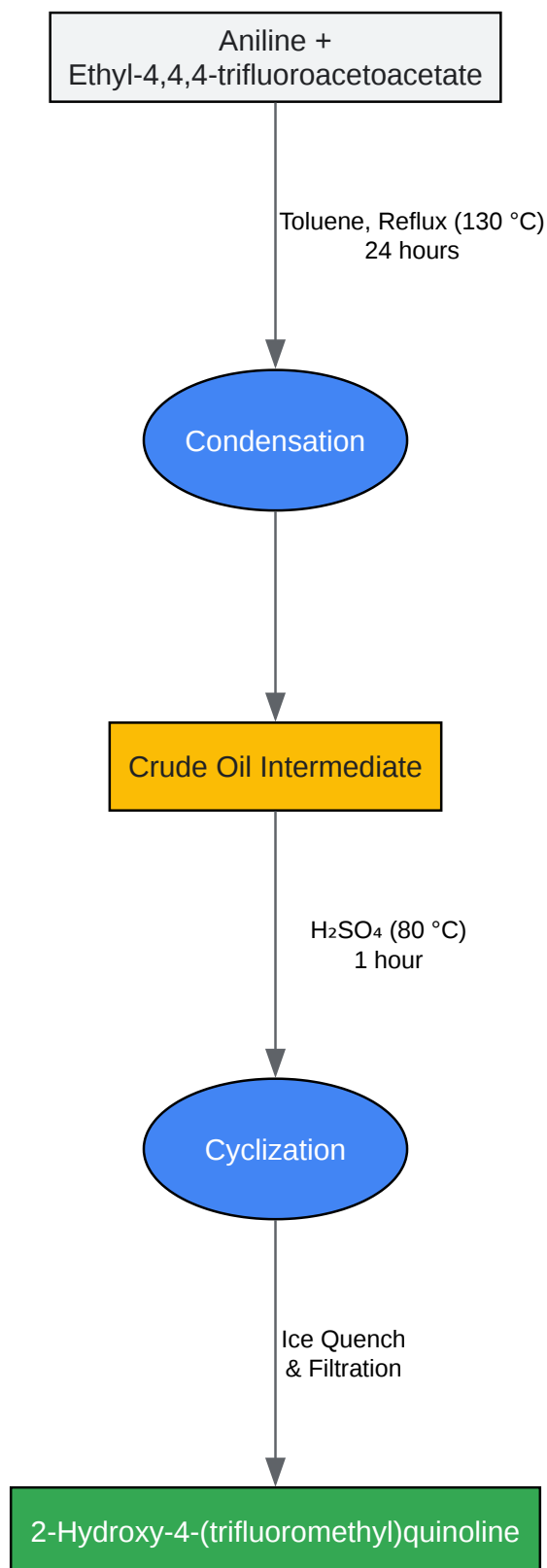
- Ethyl-4,4,4-trifluoroacetoacetate: 50.0 g
- Toluene: 300 mL
- Water: 3 mL
- Procedure: a. Combine aniline, ethyl-4,4,4-trifluoroacetoacetate, and toluene in the flask. b. Heat the mixture to reflux using an oil bath set to 130 °C. c. After 20 minutes of reflux, add 3 mL of water. d. Continue heating at reflux for an additional 24 hours. e. After the reaction period, cool the mixture to room temperature. f. Concentrate the mixture under reduced pressure to yield a crude oil intermediate.

Step 2: Cyclization

- Apparatus Setup: Use a round-bottom flask suitable for heating.
- Reagents:
 - Sulfuric Acid (H₂SO₄): 200 mL
 - Crude oil from Step 1
 - Crushed ice: 400 g
- Procedure: a. Pre-heat the sulfuric acid to 80 °C in the flask. b. Add the crude oil intermediate from Step 1 to the hot sulfuric acid in portions over approximately 40 minutes. Crucially, maintain the internal reaction temperature below 90 °C during the addition. c. Once the addition is complete, stir the mixture at 80 °C for 1 hour. d. Cool the reaction mixture and pour it onto 400 g of crushed ice. e. A solid precipitate will form. Collect the solids by filtration. f. Wash the filtered solids with water. g. Dry the product under vacuum at 40 °C to yield **2-Hydroxy-4-(trifluoromethyl)quinoline** as a colorless solid (Typical yield: ~50%).

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of **2-Hydroxy-4-(trifluoromethyl)quinoline**.



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References

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